Home > Products > Screening Compounds P118431 > N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide -

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide

Catalog Number: EVT-4535851
CAS Number:
Molecular Formula: C17H15N3O4S
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide []

Compound Description: This compound is a benzamide derivative featuring a phenylsulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

Relevance: This compound is structurally related to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide as both share the N-(benzothiazol-2-yl)benzamide core structure. [] The key differences lie in the substitutions on the benzothiazole and benzamide rings. While N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide has methyl and methoxy/nitro substitutions, this related compound features an unsubstituted benzothiazole ring and a phenylsulfamoyl substituent on the benzamide ring.

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide []

Compound Description: This compound is another benzamide derivative with a benzothiazole substituent. [] It features a (2-chloro-4-nitrophenyl)sulfamoyl group at the meta position of the benzoyl ring. [] Similar to the previous compound, it was synthesized and evaluated for its potential as a human glucokinase activator. []

N-(1,3-Benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide []

Compound Description: This compound, a benzamide derivative, possesses a benzylsulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized as part of a study focusing on novel human glucokinase activators. []

Relevance: This compound exhibits structural similarity to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide due to their common N-(benzothiazol-2-yl)benzamide core. [] The differences reside in the substituents on the benzothiazole and benzamide rings. N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide features methyl and methoxy/nitro substitutions, whereas this related compound has an unsubstituted benzothiazole ring and a benzylsulfamoyl group on the benzamide ring. []

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide []

Compound Description: This benzamide derivative incorporates a butylsulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized and studied for its potential as a human glucokinase activator. []

Relevance: This compound shares the N-(benzothiazol-2-yl)benzamide core structure with N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide. [] The two compounds diverge in their substituents on the benzothiazole and benzamide rings. While N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide features methyl and methoxy/nitro substitutions, this related compound possesses an unsubstituted benzothiazole ring and a butylsulfamoyl group on the benzamide ring. []

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide []

Compound Description: This compound, a benzamide derivative, features a methylsulfamoyl group at the meta position of the benzoyl ring. [] Like the previous compounds, it was synthesized and evaluated as a potential activator of human glucokinase. []

Relevance: This compound and N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide both possess the N-(benzothiazol-2-yl)benzamide core structure. [] Their structural differences lie in the substituents on the benzothiazole and benzamide rings. While N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide has methyl and methoxy/nitro substitutions, this related compound presents an unsubstituted benzothiazole ring and a methylsulfamoyl group on the benzamide ring. []

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide []

Compound Description: This compound is a benzamide derivative with a (2-methylphenyl)sulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized and assessed for its potential as a human glucokinase activator. []

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide []

Compound Description: This benzamide derivative features a (4-bromophenyl)sulfamoyl group at the meta position of the benzoyl ring. [] Similar to the other compounds, it was synthesized and investigated as a potential human glucokinase activator. []

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide []

Compound Description: This benzamide derivative is characterized by a (4-nitrophenyl)sulfamoyl group at the meta position of the benzoyl ring. [] Like the previous compounds, it was synthesized and evaluated for its potential to activate human glucokinase. []

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide []

Compound Description: This compound is another benzamide derivative possessing a (4-methylphenyl)sulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized as part of the investigation into novel human glucokinase activators. []

Relevance: This compound and N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide both share the N-(benzothiazol-2-yl)benzamide core structure. [] They differ in the substituents on the benzothiazole and benzamide rings. While N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide features methyl and methoxy/nitro substitutions, this related compound presents an unsubstituted benzothiazole ring and a (4-methylphenyl)sulfamoyl substituent on the benzamide ring. []

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide []

Compound Description: This benzamide derivative incorporates a propylsulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized for its potential as a human glucokinase activator. []

Relevance: This compound shares the N-(benzothiazol-2-yl)benzamide core structure with N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide, but displays variations in the substituents on the benzothiazole and benzamide rings. [] N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide features methyl and methoxy/nitro substitutions, whereas this related compound possesses an unsubstituted benzothiazole ring and a propylsulfamoyl group on the benzamide ring. []

N-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) []

Compound Description: This compound is a benzothiazole derivative featuring a unique 4-oxocyclohexane-1-carboxamide substituent. [] It has shown promising anticancer activity by inducing apoptosis via the PI3K/AKT signaling pathway in human glioblastoma and cervix cancer cell lines. []

Relevance: Although PB11 lacks the benzamide moiety, its structural similarity to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide lies in the benzothiazole core. [] Both compounds possess a substituted benzothiazole ring. N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide has methyl substitutions on the benzothiazole ring, while PB11 features a [(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl] substituent. []

4-(3,6-Dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline chloride (Thioflavin T) []

Compound Description: Thioflavin T, a benzothiazole dye, is well-known for its ability to bind to amyloid fibrils and exhibit enhanced fluorescence. [] It is commonly used to detect and study amyloid formation, particularly in the context of Alzheimer's disease. []

Relevance: Thioflavin T shares the benzothiazole core with N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide, demonstrating a structural connection. [] Both compounds possess a substituted benzothiazole ring. N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide has methyl substitutions, while Thioflavin T features dimethyl and N,N-dimethylaniline substituents. []

[2-(4'-(Methylamino)phenyl)benzothiazole] (BTA-1) []

Compound Description: BTA-1, a neutral and hydrophobic benzothiazole dye, is also known to interact with amyloid fibrils, resulting in altered fluorescence properties. [] This characteristic makes it useful for investigating amyloid formation, similar to Thioflavin T. []

Relevance: Although structurally simpler than N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide, BTA-1 is related through the presence of the benzothiazole core. [] Both compounds feature a substituted benzothiazole ring, with BTA-1 possessing a (4'-(methylamino)phenyl) substituent. []

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea []

Compound Description: This compound is a complex benzothiazole derivative containing an imidazo[2,1-b][1,3]benzothiazole core. [] It exhibits inhibitory activity against FLT3, a receptor tyrosine kinase involved in hematopoiesis. []

Relevance: This compound is considered structurally related to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide due to the presence of the benzothiazole moiety. [] Both compounds share this structural feature, even though the overall scaffold and substituents differ significantly.

Properties

Product Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C17H15N3O4S/c1-9-4-5-10(2)15-14(9)18-17(25-15)19-16(21)11-6-7-13(24-3)12(8-11)20(22)23/h4-8H,1-3H3,(H,18,19,21)

InChI Key

NSUDTAQXADCGJJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.